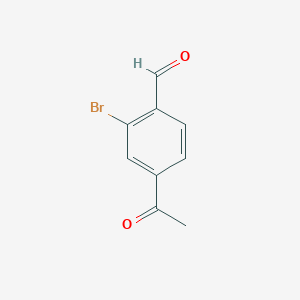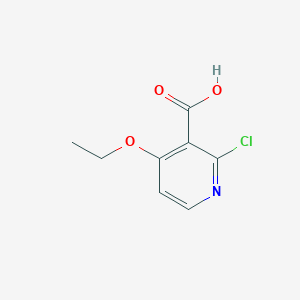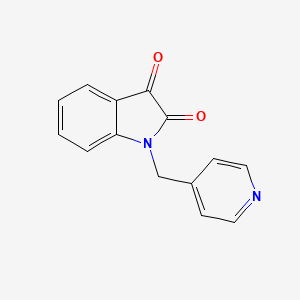![molecular formula C18H24O5 B13993346 Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester CAS No. 212066-85-8](/img/structure/B13993346.png)
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is a complex organic compound with the molecular formula C18H24O5. This compound is characterized by the presence of an oxirane ring, a carboxylic acid group, and an ethyl ester functional group. It is used in various chemical and industrial applications due to its unique structural properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester typically involves the reaction of oxirane with carboxylic acids in the presence of a catalyst. One common method is the amine-catalyzed ring-opening reaction of oxirane by carboxylic acid. This reaction is carried out at temperatures ranging from 323 to 353 K and involves the formation of a β-hydroxypropyl ester .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of tertiary amines as catalysts is common to decrease the curing temperature and control the regioselectivity of the ring cleavage .
Análisis De Reacciones Químicas
Types of Reactions
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used under mild conditions to open the oxirane ring.
Major Products Formed
The major products formed from these reactions include β-hydroxypropyl esters, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers, resins, and plasticizers.
Mecanismo De Acción
The mechanism of action of Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester involves the ring-opening reaction of the oxirane group. This reaction is typically initiated by nucleophiles, leading to the formation of various products. The molecular targets and pathways involved depend on the specific application and reaction conditions .
Comparación Con Compuestos Similares
Similar Compounds
Oxiranecarboxylic acid, 3-methyl-3-phenyl-, ethyl ester: This compound has a similar structure but with different substituents, leading to different chemical properties.
Oxiranecarboxylic acid, 3-phenyl-, ethyl ester: Another similar compound with a phenyl group instead of the acetylphenoxy group.
Uniqueness
Oxiranecarboxylic acid, 2-[5-(4-acetylphenoxy)pentyl]-, ethyl ester is unique due to its specific substituents, which impart distinct chemical and physical properties. These properties make it suitable for specialized applications in various fields .
Propiedades
Número CAS |
212066-85-8 |
|---|---|
Fórmula molecular |
C18H24O5 |
Peso molecular |
320.4 g/mol |
Nombre IUPAC |
ethyl 2-[5-(4-acetylphenoxy)pentyl]oxirane-2-carboxylate |
InChI |
InChI=1S/C18H24O5/c1-3-21-17(20)18(13-23-18)11-5-4-6-12-22-16-9-7-15(8-10-16)14(2)19/h7-10H,3-6,11-13H2,1-2H3 |
Clave InChI |
RFWSLIGHRRMXPH-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1(CO1)CCCCCOC2=CC=C(C=C2)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-Chloro-1-[(2,4-dichlorophenyl)methyl]-1H-indazole-3-carboxylic acid](/img/structure/B13993265.png)


![1-[(2-Chloroprop-2-en-1-yl)oxy]-4-methoxybenzene](/img/structure/B13993280.png)

![tert-butyl (3R)-3-(hydroxymethyl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]pyrrolidine-1-carboxylate](/img/structure/B13993295.png)
![2-[Hydroxy(diphenyl)methyl]-n,n'-diphenylbutanediamide](/img/structure/B13993303.png)

![Pyrazolo[1,5-a]pyrimidine-7(4H)-thione](/img/structure/B13993315.png)
![N-[4-(4-benzamidophenyl)phenyl]benzamide](/img/structure/B13993319.png)


![N-[(2,2-Dimethyl-3-phenyl-propylidene)amino]-2,4-dinitro-aniline](/img/structure/B13993331.png)

